6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is an organic compound belonging to the class of isoquinolones and derivatives. These compounds are characterized by their aromatic polycyclic structure containing a ketone-bearing isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a fluorescent probe by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes . These processes enable the compound to emit fluorescence upon excitation, making it useful for imaging applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-(3,4-dimethylphenyl)-6-[(2-hydroxyethyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
6-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular recognition and fluorescence.
Properties
CAS No. |
709020-47-3 |
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Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(2-hydroxyethylamino)-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C21H18N2O4/c1-27-14-7-5-13(6-8-14)23-20(25)16-4-2-3-15-18(22-11-12-24)10-9-17(19(15)16)21(23)26/h2-10,22,24H,11-12H2,1H3 |
InChI Key |
UFWRTSMFHBDAKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)NCCO)C=CC=C4C2=O |
Origin of Product |
United States |
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